molecular formula C17H19ClN2O6S B497801 (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 927636-71-3

(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B497801
CAS No.: 927636-71-3
M. Wt: 414.9g/mol
InChI Key: NNFFFYIDMVXXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chloro-2,5-dimethoxyaniline to form the corresponding sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the piperazinyl derivative. Finally, the furan-2-ylmethanone moiety is introduced through a coupling reaction, often facilitated by a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, or other aromatic rings.

Scientific Research Applications

(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages such as improved selectivity, potency, or stability compared to similar compounds.

Properties

IUPAC Name

[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O6S/c1-24-14-11-16(15(25-2)10-12(14)18)27(22,23)20-7-5-19(6-8-20)17(21)13-4-3-9-26-13/h3-4,9-11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFFFYIDMVXXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.